An In-depth Technical Guide to (4,4-Difluoropiperidin-3-yl)methanol
An In-depth Technical Guide to (4,4-Difluoropiperidin-3-yl)methanol
This guide provides a comprehensive technical overview of (4,4-Difluoropiperidin-3-yl)methanol (CAS 1331823-62-1), a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical attributes, synthesis, strategic applications, and safety protocols, offering field-proven insights into its role in modern pharmaceutical research.
Introduction: The Strategic Value of Fluorinated Scaffolds
(4,4-Difluoropiperidin-3-yl)methanol is a rationally designed heterocyclic building block that has gained significant traction in medicinal chemistry. Its structure combines the privileged piperidine scaffold, a motif prevalent in numerous centrally active pharmaceuticals, with the unique physicochemical properties imparted by geminal fluorine substitution. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, basicity (pKa), lipophilicity, and binding affinity to biological targets.[1] This guide serves to elucidate the multifaceted utility of this compound, providing a foundational understanding for its effective application in drug discovery programs.
Physicochemical Properties and Structural Features
The efficacy of (4,4-Difluoropiperidin-3-yl)methanol as a synthetic intermediate stems from its distinct structural and chemical characteristics.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1331823-62-1 | [2][3] |
| Molecular Formula | C₆H₁₁F₂NO | [2] |
| Molecular Weight | 151.15 g/mol | [2] |
| Appearance | Solid, often white to light yellow | [4][5] |
| Purity | Typically ≥95% | [5] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [5] |
Key Structural Elements:
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Piperidine Ring: This saturated heterocycle is a cornerstone of CNS drug design, known for conferring favorable pharmacokinetic properties.
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Gem-Difluoro Group (C4): The two fluorine atoms at the 4-position are the molecule's defining feature. This substitution serves multiple purposes:
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Metabolic Shield: It blocks a potential site of oxidative metabolism by cytochrome P450 enzymes, thereby enhancing the metabolic stability and half-life of derivative compounds.[1]
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pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the basicity of the piperidine nitrogen. This reduction in pKa can be critical for improving oral bioavailability, increasing cell permeability, and mitigating off-target effects such as hERG channel binding.
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Conformational Lock: The difluoro group can influence the conformational preference of the piperidine ring, which can be exploited to optimize ligand-receptor binding interactions.
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Hydroxymethyl Group (C3): This primary alcohol provides a versatile synthetic handle for elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic displacement, or used in ether and ester linkages to connect to other molecular fragments.
Representative Synthetic Protocol
The following protocol is a representative, self-validating system based on established chemical transformations for similar scaffolds. Causality behind choices is noted in italics.
Step 1: Gem-Difluorination of N-Boc-4-piperidone Causality: The Boc protecting group is chosen for its stability under fluorination conditions and its facile, orthogonal removal. Diethylaminosulfur trifluoride (DAST) is a common fluorinating agent, though safer alternatives are now available.
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In a fume hood, charge a dry flask equipped with a nitrogen inlet and a magnetic stirrer with N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add DAST (2.2 eq) dropwise, maintaining the internal temperature below -60 °C. This exothermic reaction requires careful temperature control to minimize side products.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The quench must be performed slowly to safely neutralize excess reagent and acidic byproducts.
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Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-4,4-difluoropiperidone, which can be purified by column chromatography.
Step 2: α-Hydroxymethylation Causality: This step is challenging. A directed approach involves forming a thermodynamic enolate followed by reaction with an electrophilic formaldehyde source. This provides regiocontrol.
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Dissolve the purified N-Boc-4,4-difluoropiperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.
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Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to generate the enolate.
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After stirring for 1 hour at -78 °C, add anhydrous paraformaldehyde (1.5 eq).
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Allow the mixture to warm to room temperature and stir for 4-6 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate.
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The resulting keto-alcohol is then reduced. Dissolve the crude product in methanol, cool to 0 °C, and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. This mild reducing agent selectively reduces the ketone without affecting the Boc group.
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Stir for 2 hours, then concentrate the mixture and partition between water and ethyl acetate. Dry and concentrate the organic phase to yield the protected alcohol intermediate.
Step 3: Acid-Mediated Boc Deprotection Causality: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent provides clean and efficient removal of the Boc group.
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Dissolve the N-Boc protected intermediate (1.0 eq) in DCM. [6]2. Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. [6]3. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC or LC-MS analysis indicates complete consumption of the starting material. [6]4. Concentrate the reaction mixture in vacuo. [6]5. Redissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the acid and isolate the free base. [6]6. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the final product, (4,4-Difluoropiperidin-3-yl)methanol.
Applications in Drug Discovery and Medicinal Chemistry
This building block is a valuable starting point for synthesizing a range of pharmacologically active agents, primarily targeting the central nervous system.
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Central Nervous System (CNS) Agents: The scaffold is extensively used to develop novel therapeutics for neurological and psychiatric conditions, including antidepressants and antipsychotics. [1]The difluoro-piperidine motif helps in fine-tuning the necessary physicochemical properties for blood-brain barrier penetration and target engagement.
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Dopamine D4 Receptor Antagonists: Research has identified the 4,4-difluoropiperidine ether scaffold as a potent and highly selective antagonist for the dopamine D4 receptor. [7]Such compounds are invaluable as in vitro tool compounds for studying the signaling pathways implicated in conditions like L-DOPA-induced dyskinesias in Parkinson's disease. [8]* GPCR Ligands and Enzyme Inhibitors: The inherent functionality and conformational rigidity make this compound an excellent starting point for creating ligands for various G-protein coupled receptors (GPCRs) and enzyme inhibitors. [1]The hydroxymethyl group allows for the introduction of diverse pharmacophores to target specific binding pockets.
Safety, Handling, and Storage
Proper handling of (4,4-Difluoropiperidin-3-yl)methanol is essential to ensure laboratory safety. The compound and its parent scaffold are classified with several hazards. [5][9] Table 2: Hazard Identification and Precautionary Measures
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity / Irritation | Exclamation Mark | Warning | H302: Harmful if swallowed.<[5][9]br>H315: Causes skin irritation.<[5][9]br>H319: Causes serious eye irritation.<[5][9]br>H335: May cause respiratory irritation. [5][9] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.<[5][10]br>P280: Wear protective gloves/eye protection/face protection.<[5][10]br>P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.<[10]br>P302+P352: IF ON SKIN: Wash with plenty of water.<[5]br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5] |
Handling and Storage Protocol:
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Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood. [11]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [10]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended between 2-8 °C. [5][11]* Spill & Disposal: In case of a spill, collect the material using an absorbent binder and dispose of it as hazardous chemical waste in accordance with local regulations. Avoid generating dust.
Conclusion
(4,4-Difluoropiperidin-3-yl)methanol is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. The introduction of the gem-difluoro group provides a validated method for enhancing metabolic stability and modulating the physicochemical properties of the piperidine scaffold. Its versatile hydroxymethyl handle allows for broad derivatization, enabling the exploration of extensive chemical space. For research teams focused on developing next-generation therapeutics, particularly in the challenging arena of CNS disorders, a thorough understanding and proficient application of this building block can provide a significant competitive advantage.
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National Center for Biotechnology Information (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]
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ResearchGate. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link]
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ChemRxiv. (2025). 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines. Available at: [Link]
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